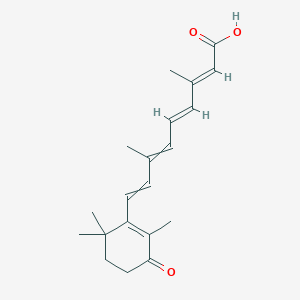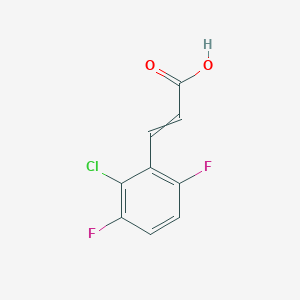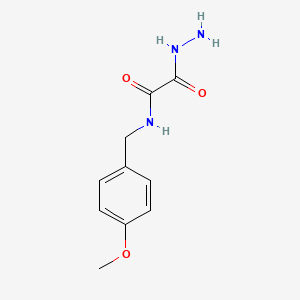
4-oxo-Tretinoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-Tretinoin, also known as 4-oxo-retinoic acid, is a derivative of retinoic acid, a metabolite of vitamin A. This compound is known for its significant role in dermatology, particularly in the treatment of severe acne and other skin conditions. It is a part of the retinoid family, which includes compounds that are chemically related to vitamin A and are involved in regulating epithelial cell growth.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-Tretinoin typically involves the oxidation of retinoic acid. One common method includes the use of high-performance liquid chromatography (HPLC) for the separation and preparation of retinoic acid isomers, including 4-oxo-retinoic acid . The reaction conditions often involve the use of oxidizing agents under controlled environments to ensure the stability and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, utilizing advanced chromatographic techniques to isolate and purify the compound. The use of tandem mass spectrometry (MS/MS) is also prevalent in ensuring the accurate quantification and quality control of the produced compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-oxo-Tretinoin undergoes several types of chemical reactions, including:
Oxidation: Conversion of retinoic acid to 4-oxo-retinoic acid.
Reduction: Although less common, reduction reactions can revert this compound back to its parent retinoic acid.
Substitution: Involves the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reaction Conditions: Typically carried out under controlled temperatures and pH to maintain the integrity of the compound.
Major Products Formed: The primary product formed from the oxidation of retinoic acid is 4-oxo-retinoic acid. Other minor products may include various isomers and derivatives depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
4-oxo-Tretinoin has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in chromatographic studies and for the synthesis of other retinoid derivatives.
Biology: Plays a role in cell differentiation and proliferation studies.
Medicine: Extensively used in dermatology for the treatment of severe acne and other skin disorders.
Industry: Utilized in the formulation of cosmetic products aimed at anti-aging and skin rejuvenation.
Wirkmechanismus
The mechanism of action of 4-oxo-Tretinoin involves its interaction with retinoic acid receptors (RARs) in the cell nucleus. Upon binding to these receptors, it regulates the transcription of genes involved in cell differentiation and proliferation. This regulation helps in normalizing the growth of skin cells and reducing the formation of acne .
Vergleich Mit ähnlichen Verbindungen
Tretinoin (all-trans-retinoic acid): A widely used retinoid in acne treatment.
Isotretinoin (13-cis-retinoic acid): Known for its effectiveness in severe acne cases.
Adapalene: Another retinoid used in dermatology for acne treatment.
Uniqueness of 4-oxo-Tretinoin: this compound is unique due to its specific oxidation state, which imparts distinct biological activities compared to other retinoids. Its ability to bind to RARs and influence gene transcription makes it a valuable compound in both therapeutic and research settings .
Eigenschaften
Molekularformel |
C20H26O3 |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
(2E,4E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9?,14-7?,15-13+ |
InChI-Schlüssel |
GGCUJPCCTQNTJF-DJMXHCDCSA-N |
Isomerische SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=C/C=C/C(=C/C(=O)O)/C)C |
Kanonische SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,6-dimethylpyrimidin-4-yl)-4-[(phenylcarbamothioyl)amino]benzenesulfonamide](/img/structure/B12455076.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-propoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B12455091.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12455098.png)

![2-Methylamino-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12455118.png)
![3-bromo-N-[(4-bromophenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B12455125.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-(dicyclopropylmethylidene)acetohydrazide](/img/structure/B12455128.png)



![8-methoxy-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one](/img/structure/B12455147.png)
![11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12455148.png)
![N-[(2S)-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide](/img/structure/B12455149.png)
